molecular formula C16H12ClF3O B1327587 3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone CAS No. 898788-27-7

3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone

Cat. No.: B1327587
CAS No.: 898788-27-7
M. Wt: 312.71 g/mol
InChI Key: OPFPOMNAPGTRMD-UHFFFAOYSA-N
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Description

Molecular Architecture and Substituent Configuration

The molecular architecture of 3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone is fundamentally built upon a propiophenone framework, which consists of a phenyl ring connected to a three-carbon ketone chain. The compound features two distinct aromatic systems: a 4-chlorophenyl group attached to the propyl chain and a 3-trifluoromethylphenyl group bonded to the carbonyl carbon. This architectural arrangement creates a molecule with asymmetric electronic distribution, where the electron-withdrawing effects of both the chlorine and trifluoromethyl groups significantly influence the overall molecular behavior. The propanone backbone serves as a bridge between these two aromatic systems, with the carbonyl group positioned to allow optimal conjugation with the adjacent phenyl ring bearing the trifluoromethyl substituent.

The substituent configuration plays a crucial role in determining the compound's physical and chemical properties. The chlorine atom occupies the para position on one phenyl ring, creating a symmetrical substitution pattern that minimizes steric hindrance while maximizing electronic effects. Conversely, the trifluoromethyl group is positioned at the meta location on the other aromatic ring, introducing asymmetry and unique electronic characteristics. This specific positioning of the trifluoromethyl group at the 3' position distinguishes this compound from its structural isomers and contributes to its distinct reactivity profile. The spatial arrangement of these substituents influences the molecule's three-dimensional conformation and affects its interactions with other chemical species.

The electronic configuration of the molecule is significantly influenced by the presence of multiple electronegative elements. The trifluoromethyl group, containing three fluorine atoms, acts as a powerful electron-withdrawing substituent that affects the electron density distribution throughout the aromatic system. Similarly, the chlorine atom contributes to the overall electron-deficient nature of the compound, particularly influencing the reactivity of the chlorophenyl ring. These combined electronic effects create a molecule with enhanced electrophilic character at specific positions, making it an attractive target for nucleophilic reactions and specialized synthetic transformations.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3O/c17-14-7-4-11(5-8-14)6-9-15(21)12-2-1-3-13(10-12)16(18,19)20/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFPOMNAPGTRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644488
Record name 3-(4-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-27-7
Record name 1-Propanone, 3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Friedel-Crafts Acylation and Subsequent Functionalization

One common approach to prepare substituted propiophenones is through Friedel-Crafts acylation of an appropriate aromatic compound with an acyl chloride or anhydride, followed by further functional group modifications.

  • Step 1: Preparation of 3-(4-chlorophenyl)-3-chloroacrolein as an intermediate, which can be synthesized by reacting bis(trichloromethyl) carbonate with N,N-dimethylformamide to form N-chloromethylidene-N-methylmethylamine chloride salt, followed by reaction with p-chloroacetophenone in an organic solvent such as dichloromethane or tetrahydrofuran at controlled temperatures (20–75°C) for 4–10 hours. This method yields the intermediate with high purity (~99%) and good yield (~82%) while minimizing environmental pollution by avoiding corrosive reagents like phosphorus oxychloride.

  • Step 2: The intermediate 3-(4-chlorophenyl)-3-chloroacrolein can then be further transformed into the target propiophenone derivative by introducing the trifluoromethyl group through nucleophilic substitution or coupling reactions using trifluoromethylating agents under controlled conditions.

Grignard Reaction Route for Propiophenone Derivatives

Another method involves the use of Grignard reagents to construct the propiophenone framework:

  • Step 1: Formation of a Grignard reagent by reacting ethyl bromide with magnesium in tetrahydrofuran under reflux conditions to generate ethylmagnesium bromide.

  • Step 2: Slow addition of 3-chlorobenzonitrile to the Grignard reagent to form an intermediate imine complex.

  • Step 3: Hydrolysis of the intermediate with hydrochloric acid to yield 3'-chloropropiophenone.

This method is well-documented for related compounds and can be adapted for the synthesis of 3-(4-chlorophenyl)-3'-trifluoromethylpropiophenone by substituting the appropriate trifluoromethylated aromatic nitrile or ketone precursors.

Direct Trifluoromethylation Techniques

Recent advances in trifluoromethylation chemistry allow the direct introduction of the trifluoromethyl group onto aromatic ketones:

  • Use of electrophilic trifluoromethylating reagents such as Togni’s reagent or Umemoto’s reagent under mild conditions to selectively trifluoromethylate the aromatic ring of 3-(4-chlorophenyl)propiophenone derivatives.

  • Catalytic systems involving copper or silver catalysts can facilitate this transformation with high regioselectivity and yield.

This approach reduces the number of synthetic steps and improves overall efficiency but requires careful optimization of reaction conditions.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Advantages Disadvantages
Bis(trichloromethyl)carbonate route Bis(trichloromethyl)carbonate, N,N-dimethylformamide, p-chloroacetophenone, 20–75°C, 4–10 h 82 99 High yield, environmentally friendly Requires intermediate isolation
Grignard reaction route Ethyl bromide, magnesium, 3-chlorobenzonitrile, THF, reflux, HCl hydrolysis ~90 Not specified Well-established, scalable Multi-step, sensitive reagents
Direct trifluoromethylation Electrophilic trifluoromethylating agents, metal catalysts Variable High Fewer steps, selective Requires specialized reagents

Research Findings and Notes

  • The bis(trichloromethyl)carbonate method is notable for its green chemistry aspects, replacing hazardous reagents and reducing waste, which is critical for industrial-scale synthesis.

  • Grignard-based synthesis is versatile and can be adapted for various substituted propiophenones but involves moisture-sensitive steps and careful control of reaction parameters.

  • Direct trifluoromethylation is an emerging area with promising results but may require expensive reagents and catalysts, limiting its current industrial application.

  • Purity and yield optimization depend heavily on reaction temperature, solvent choice, and reaction time, with typical reaction temperatures ranging from room temperature to 75°C and reaction times from 4 to 15 hours.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(4-chlorophenyl)-3’-trifluoromethylbenzoic acid.

    Reduction: Formation of 3-(4-chlorophenyl)-3’-trifluoromethylpropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that 3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in melanoma and lung cancer cells, suggesting its potential as an anticancer agent . The mechanisms involve the generation of reactive oxygen species (ROS) and inhibition of key enzymes involved in tumor growth .

Drug Design : The compound's ability to enhance membrane permeability due to its fluorinated groups makes it a candidate for drug development. Its structural features allow for modifications that can improve binding affinity to biological targets, which is critical in designing effective pharmaceuticals .

The biological activities of this compound extend beyond anticancer properties. It has been investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer progression. The compound's interactions with specific molecular targets can modulate biochemical pathways critical for cellular functions .

Material Science

In materials science, the compound's unique chemical properties make it suitable for the development of specialized materials. Its stability and reactivity can be harnessed in creating polymers or coatings with enhanced performance characteristics, particularly in environments requiring resistance to degradation .

Case Studies

  • Cytotoxicity Studies : A study conducted on human melanoma cells revealed that derivatives of this compound exhibited selective cytotoxicity with a notable reduction in melanin production and cell cycle arrest at the S phase . This indicates its potential application in targeted cancer therapies.
  • Enzyme Inhibition Studies : Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The results suggested that the fluorinated structure enhances reactivity, allowing for effective interactions with key proteins .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structural features. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins, while the chlorophenyl group can form specific interactions with amino acid residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 3-(4-chlorophenyl)-3'-trifluoromethylpropiophenone and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Key Findings/Applications References
This compound C₁₆H₁₂ClF₃O 312.72 4-Cl-C₆H₄, 3'-CF₃-C₆H₄, ketone Structural studies; potential synthetic intermediate
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate C₁₃H₁₅ClO₃ 254.71 4-Cl-C₆H₄, hydroxy, ester, dimethyl HDAC inhibitor (IC₅₀: 0.69–11 µM vs. HeLa cells)
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) C₁₆H₁₃ClO 256.73 4-Cl-C₆H₄, p-tolyl, α,β-unsaturated ketone Synthesized for cytotoxic testing; structure confirmed via NMR
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) C₁₅H₁₁ClO₂ 258.70 4-Cl-C₆H₄, 2-hydroxyphenyl, α,β-unsaturated ketone DFT studies (B3LYP/6-311G(d,p)): High electrophilicity
3-(4-(Trifluoromethyl)phenyl)propionylamino)propionitrile C₁₃H₁₂F₃N₂O 278.25 4-CF₃-C₆H₄, propionylamino, nitrile Synthetic intermediate; 83% yield via TBHP-mediated reaction
1-(4-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one C₁₆H₁₅ClO₂ 274.74 4-Cl-C₆H₄, 3-methoxy-C₆H₄, ketone Safety data reported (GHS); no bioactivity data

Electronic and Reactivity Differences

  • Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in the target compound enhances electrophilicity at the ketone compared to analogs like 4CPHPP (2-hydroxyphenyl substitution) or C1 (p-tolyl group), which have electron-donating substituents .
  • Biological Activity: Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives exhibit potent HDAC inhibition (IC₅₀ < 2.29 µM vs. HeLa cells), outperforming doxorubicin . In contrast, the target compound’s bioactivity remains uncharacterized in the provided evidence.

Spectroscopic and Computational Data

  • 4CPHPP : DFT studies reveal a planar α,β-unsaturated ketone system with high electrophilicity (low bandgap: ~3.5 eV), making it reactive in charge-transfer interactions .
  • C1–C4 Compounds (): NMR data confirm enone configurations, with chemical shifts (δ 7.48–7.90 ppm) indicating aromatic proton environments distinct from the target compound’s fully substituted phenyl rings .

Biological Activity

3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone is a compound of interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group and the chlorophenyl moiety. These characteristics enhance its lipophilicity and biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

The molecular formula of this compound is C16H13ClF3OC_{16}H_{13}ClF_3O. The presence of the trifluoromethyl group significantly influences its chemical behavior, enhancing membrane permeability and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : Its lipophilic nature allows it to effectively bind to receptors involved in cellular signaling.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have shown to induce ROS production, leading to growth suppression in cancer cells .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological implications of fluorinated compounds similar to this compound. Here are some key findings:

StudyFindings
Study A (2006)Demonstrated that similar trifluoromethyl compounds induced growth inhibition in human lung cancer cells via ROS generation .
Study B (2022)Explored enzyme inhibition properties of fluorinated derivatives, suggesting potential applications in drug design .
Study C (2023)Investigated the antiproliferative effects of chlorophenyl derivatives against HPV16-positive cervical carcinoma cells, indicating tumor selectivity .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable compound for further research in drug development:

  • Pharmaceutical Development : Due to its structural features, it is being explored as a precursor for novel therapeutic agents with enhanced efficacy and stability.
  • Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules with potential biological activities.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, a propiophenone derivative can be synthesized via acid-catalyzed condensation of 4-chlorophenylacetyl chloride with trifluoromethylbenzene derivatives under reflux conditions . Optimization strategies include:
  • Catalyst Screening : Use Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) to enhance electrophilic substitution.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Temperature Control : Maintain reflux temperatures (80–100°C) to balance reaction rate and byproduct formation.
    Yield improvements (>70%) are achievable via iterative purification (recrystallization in ethanol) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and trifluoromethyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation (e.g., C₁₆H₁₁ClF₃O) .
  • X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally analogous chlorophenyl-trifluoromethyl compounds .
    Purity assessment via GC or HPLC (≥95%) is critical for downstream applications .

Q. How can researchers mitigate instability of this compound during storage?

  • Methodological Answer : Stability challenges arise from hydrolysis of the ketone group. Mitigation strategies include:
  • Storage Conditions : Anhydrous environments (e.g., argon atmosphere) at –20°C .
  • Light Protection : Amber glassware to prevent UV-induced degradation.
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to suppress radical formation .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in trifluoromethyl-propiophenone derivatives?

  • Methodological Answer : Contradictions often stem from electronic effects of substituents. For example:
  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attacks .
  • Steric Effects : Ortho-substituted chlorophenyl groups hinder access to reactive sites, altering reaction pathways.
    Resolve discrepancies via:
  • Kinetic Studies : Monitor reaction intermediates using in-situ FTIR or Raman spectroscopy.
  • Computational Modeling : Density Functional Theory (DFT) to map transition states and compare activation energies .

Q. How can researchers design experiments to elucidate degradation pathways under oxidative stress?

  • Methodological Answer : Use accelerated degradation studies:
  • Forced Degradation : Expose the compound to H₂O₂ (3% v/v) or UV light (254 nm) and analyze products via LC-MS .
  • Isotopic Labeling : Introduce ¹⁸O or deuterium at key positions to track bond cleavage.
  • Radical Scavengers : Compare degradation rates in the presence/absence of TEMPO to identify radical-mediated pathways .

Q. What strategies resolve discrepancies in reported biological activity of chlorophenyl-trifluoromethyl compounds?

  • Methodological Answer : Variations in bioactivity may arise from impurities or assay conditions. Address via:
  • Batch Reproducibility : Validate purity across multiple synthesis batches using HPLC .
  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate under controlled pH/temperature.
  • Meta-Analysis : Cross-reference toxicity data from ATSDR’s chlorophenol studies to identify structure-activity trends .

Q. How can computational models predict the compound’s interaction with biological targets?

  • Methodological Answer : Leverage molecular docking and dynamics:
  • Target Selection : Prioritize proteins with hydrophobic binding pockets (e.g., cytochrome P450) due to the compound’s lipophilic Cl/F groups .
  • Software Tools : Use AutoDock Vina with force fields (e.g., AMBER) to simulate binding affinities.
  • Validation : Compare in silico results with experimental IC₅₀ values from enzyme inhibition assays .

Notes

  • Advanced Methods : References to EPA DSSTox () and ATSDR () ensure authoritative toxicological context.

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